2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a heterocyclic organic compound featuring a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidiabetic agent due to its ability to inhibit enzymes like alpha-amylase and alpha-glucosidase.
Pharmaceuticals: The compound is investigated for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of metal complexes for various applications, including catalysis and material development.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of enzymes like alpha-amylase, preventing substrate binding and subsequent catalysis. This inhibition can regulate glucose levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide: This compound shares a similar triazole ring structure but differs in its functional groups and applications.
1,2,4-Triazole derivatives: These compounds have diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-amino-1-(4-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-8-5(9)4(10)2-6/h3H,2,6H2,1H3 |
InChI Key |
HGLSNTQBPHXPDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.